4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further connected to a pyridine moiety and a dioxopyrrolidinyl group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and physical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to inhibit protein synthesis .
Mode of Action
The compound interacts with its targets, leading to the inhibition of protein synthesis . This interaction and the resulting changes can lead to the death of cancer cells .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the formation of polysomes . This inhibition disrupts the normal functioning of the cells, leading to cell death .
Pharmacokinetics
The compound’s ability to inhibit protein synthesis suggests that it is able to reach its target sites in the body .
Result of Action
The compound’s action results in the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells . This has been demonstrated in studies where the compound significantly inhibited tumor growth in a non-small cell lung cancer (NCI-H522) xenograft mouse model .
Action Environment
The compound’s effectiveness in inhibiting tumor growth suggests that it is stable and effective under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a nucleophilic substitution reaction.
Sulfonamide Formation: The pyridine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Attachment of the Dioxopyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamide derivatives
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzene-1-sulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the position of the pyridine nitrogen atom (at the 2-position) plays a crucial role in its binding interactions and overall efficacy in various applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14-8-9-15(20)18(14)11-4-6-12(7-5-11)23(21,22)17-13-3-1-2-10-16-13/h1-7,10H,8-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSJPPJFPZRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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